molecular formula C20H26N2O4S B7532276 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide

Cat. No.: B7532276
M. Wt: 390.5 g/mol
InChI Key: GISVTZUEFCLBKM-UHFFFAOYSA-N
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Description

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with an ethyl(phenyl)sulfamoyl group and a methoxypropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The starting material, 4-methylbenzoic acid, is converted to 4-methylbenzoyl chloride using thionyl chloride under reflux conditions.

    Introduction of the Sulfamoyl Group: The benzoyl chloride is then reacted with ethyl(phenyl)sulfamide in the presence of a base such as triethylamine to form the sulfamoyl-substituted benzamide.

    Attachment of the Methoxypropyl Group: Finally, the compound is alkylated with 3-methoxypropyl bromide in the presence of a strong base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl and methoxypropyl groups can enhance binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-chlorobenzamide: Similar structure but with a chlorine substituent instead of a methyl group.

    3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide is unique due to the specific combination of substituents on the benzamide core, which can confer distinct chemical and biological properties. The presence of both the sulfamoyl and methoxypropyl groups can enhance its solubility, stability, and binding interactions compared to similar compounds.

Properties

IUPAC Name

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-22(18-9-6-5-7-10-18)27(24,25)19-15-17(12-11-16(19)2)20(23)21-13-8-14-26-3/h5-7,9-12,15H,4,8,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISVTZUEFCLBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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